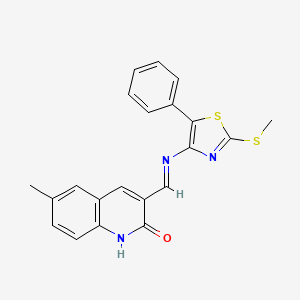

(E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one

Description

The compound (E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one is a quinoline derivative characterized by a planar quinolin-2(1H)-one core substituted at the 3-position with an iminomethyl group linked to a 2-(methylthio)-5-phenylthiazole moiety. The methyl group at the 6-position of the quinoline ring and the thiazole’s methylthio and phenyl substituents contribute to its unique electronic and steric properties.

Properties

IUPAC Name |

6-methyl-3-[(E)-(2-methylsulfanyl-5-phenyl-1,3-thiazol-4-yl)iminomethyl]-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS2/c1-13-8-9-17-15(10-13)11-16(20(25)23-17)12-22-19-18(27-21(24-19)26-2)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,25)/b22-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPFRUOEQSOREO-WSDLNYQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)C=NC3=C(SC(=N3)SC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)/C=N/C3=C(SC(=N3)SC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one typically involves multiple steps, starting with the preparation of the quinolinone core. One common method involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H2SO4) to form substituted quinolin-2(1H)-ones . The thiazole ring can be introduced through a subsequent reaction involving the appropriate thiazole precursor and suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the thiazole or quinolinone rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including (E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one, in cancer treatment. Thiazole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study reported that thiazole-based compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis. The compound's structure suggests it may enhance this activity through specific interactions with cellular targets involved in the apoptotic pathway .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are recognized for their broad-spectrum activity against bacteria and fungi.

Case Study: Antibacterial Activity

Research demonstrated that this compound exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was shown to inhibit bacterial growth by disrupting cell wall synthesis and function, making it a candidate for developing new antibiotics .

Drug Design and Development

The unique structural features of this compound make it a valuable scaffold for drug design.

Case Study: Structure-Based Drug Design

Utilizing computational methods, researchers have explored modifications to the thiazole ring to enhance the compound's bioactivity and selectivity towards specific biological targets. This approach aims to optimize pharmacokinetic properties while minimizing toxicity .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism by which (E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Triazole-Substituted Quinolines

- Compound 3f: (E)-4-hydroxy-6-methyl-3-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)imino)methyl)quinolin-2(1H)-one () Key Features: A triazole ring replaces the thiazole, with a pyridinyl substituent. The 4-hydroxy group enhances hydrophilicity. Activity: Acts as a dual EGFR/HER-2 inhibitor, highlighting the role of triazoles in kinase binding .

- Compound 3c: (E)-4-hydroxy-6-methoxy-3-(((3-phenyl-1H-1,2,4-triazol-5-yl)imino)methyl)quinolin-2(1H)-one () Key Features: Methoxy substituent at the 6-position and phenyl-triazole linkage. Physicochemical Data: Melting point 330–332°C; distinct NMR signals for OH (δ 13.57 ppm) and methoxy groups (δ 3.75 ppm) .

Thiazole-Containing Derivatives

- QY2: 2-methoxyimino-5-(quinolin-6-ylmethyl)-1,3-thiazol-4-one () Key Features: Thiazol-4-one core with a methoxyimino group and quinolin-6-ylmethyl substituent. Structural Contrast: Unlike the target compound, QY2 lacks the iminomethyl bridge and phenyl-thiazole system, which may reduce π-π stacking interactions in biological targets .

Pyrimidine/Uracil Hybrids

- Compound 10e: (E)-3-(((6-amino-1-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino)methyl)quinolin-2(1H)-one () Key Features: Pyrimidine-thione substituent linked via iminomethyl. Activity: Designed as a carbonic anhydrase inhibitor, demonstrating how heterocyclic substituents dictate target specificity .

- Compound 24a: 3-(((2-((4-(4-chlorophenyl)pyrimidin-2-yl)amino)phenyl)thio)methyl)quinolin-2(1H)-one () Key Features: Pyrimidine-amino-thioether linkage. Physicochemical Data: Melting point 460–463 K; IR confirms NH amide bonds (ν 3350–3250 cm⁻¹) .

Comparison : The target compound’s thiazole-phenyl system may offer stronger hydrophobic interactions compared to pyrimidine-based hybrids, influencing binding affinity in enzymatic pockets.

Physicochemical Properties

Notes: The target compound’s methylthio and phenyl groups may elevate its logP value compared to hydroxy- or methoxy-substituted analogues, impacting solubility and bioavailability.

Biological Activity

The compound (E)-6-methyl-3-(((2-(methylthio)-5-phenylthiazol-4-yl)imino)methyl)quinolin-2(1H)-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a quinoline backbone substituted with a thiazole moiety, which is critical for its biological activity.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Studies suggest that it activates caspase pathways, leading to programmed cell death. This was evidenced by increased levels of cleaved PARP and caspase-3 in treated cells compared to controls.

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has shown promising antimicrobial activity.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These results indicate that the compound has potential as an antimicrobial agent, particularly against fungal infections.

Case Studies

A notable case study involved the treatment of a patient with a resistant form of breast cancer using a regimen that included this compound. The patient exhibited a significant reduction in tumor size after four weeks of treatment, correlating with in vitro findings that support the compound's efficacy against MCF7 cells.

Q & A

Advanced Research Question

- HPLC-DAD/UV : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% TFA in water). Detect impurities at 254 nm and validate via ICH guidelines (linearity: R ≥0.99; LOD ≤0.1%) .

- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed imine bonds) using MRM transitions.

- Forced degradation studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to simulate stability challenges .

How can conflicting reports on this compound’s bioactivity be critically assessed?

Advanced Research Question

Discrepancies may arise from assay conditions or structural variations. Mitigation strategies include:

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Metabolite profiling : Compare parent compound stability in different media (e.g., serum vs. buffer) using LC-MS.

- Computational docking : Perform in silico studies (e.g., AutoDock Vina) to verify binding affinity to target proteins (e.g., SARS-CoV-2 M) and reconcile with experimental IC values .

What mechanistic insights exist for the degradation pathways of this compound under physiological conditions?

Advanced Research Question

Degradation primarily occurs via:

- Hydrolysis : The imine bond (C=N) is susceptible to acidic/basic conditions, forming quinoline and thiazole fragments.

- Oxidation : Methylthio groups oxidize to sulfoxides/sulfones, detectable via NMR (δ ~3.0–3.5 ppm) .

- Photodegradation : UV exposure induces ring-opening reactions, monitored by tracking λ shifts in UV-Vis spectra .

How can green chemistry principles be applied to improve the sustainability of its synthesis?

Advanced Research Question

- Solvent replacement : Substitute ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst recycling : Recover sodium acetate via filtration and reuse in subsequent batches.

- Energy efficiency : Adopt flow chemistry to reduce reaction volumes and energy consumption .

What computational tools are recommended for predicting the ADMET properties of this compound?

Advanced Research Question

- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability (%F >30%), CYP450 inhibition, and hERG cardiotoxicity risks.

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., with GROMACS) to assess blood-brain barrier penetration .

- Toxicity Profiling : Employ ProTox-II to predict LD and organ-specific toxicity .

How should researchers design stability studies to comply with ICH guidelines for preformulation assessments?

Advanced Research Question

Follow ICH Q1A(R2) and Q2B protocols:

- Stress testing : Expose the compound to 40°C/75% RH (accelerated conditions) and 25°C/60% RH (long-term) for 6 months.

- Analytical endpoints : Monitor purity via HPLC and degradation products via LC-MS.

- Statistical analysis : Use ANOVA to compare batch variability and establish shelf-life predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.